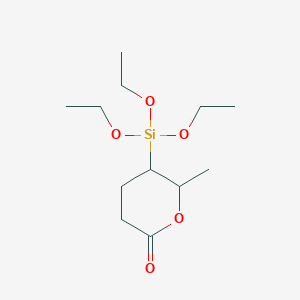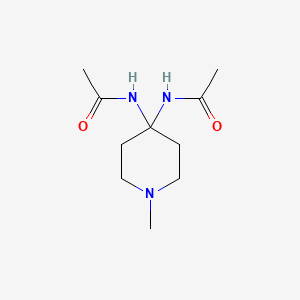
Acetamide, N,N'-(1-methyl-4-piperidinylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis-: is a chemical compound with the molecular formula C₁₀H₁₉N₃O₂ It is known for its unique structure, which includes a piperidine ring and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- typically involves the reaction of 1-methylpiperidine with acetamide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form.
化学反应分析
Types of Reactions: Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The acetamide groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis-
- N,N’-Diacetylpiperidine
- N,N’-Dimethylacetamide
Uniqueness: Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- is unique due to its specific structure, which includes a piperidine ring and acetamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
168143-18-8 |
|---|---|
分子式 |
C10H19N3O2 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
N-(4-acetamido-1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)11-10(12-9(2)15)4-6-13(3)7-5-10/h4-7H2,1-3H3,(H,11,14)(H,12,15) |
InChI 键 |
ZMQWESMITKWSJO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1(CCN(CC1)C)NC(=O)C |
溶解度 |
>32 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


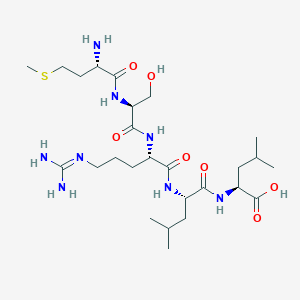
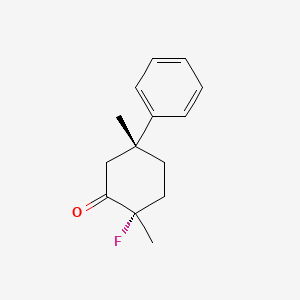
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)

![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
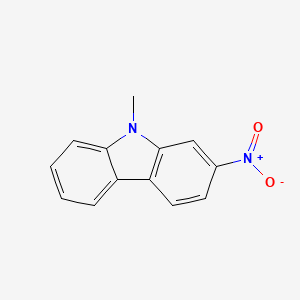
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
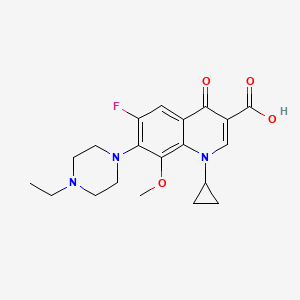
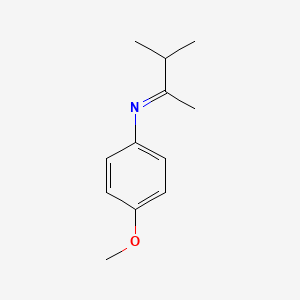
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
